Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate
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Overview
Description
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate is a complex organic compound with the molecular formula C17H23NO7. It is characterized by the presence of an acetamido group, a phenyl group, and three ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,1,2-ethanetricarboxylic acid with ethanol in the presence of a strong acid catalyst to form triethyl 1,1,2-ethanetricarboxylate . This intermediate is then reacted with acetamide and a phenyl group donor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triethyl 1,1,2-ethanetricarboxylate: Similar in structure but lacks the acetamido and phenyl groups.
Triethyl ethane-1,1,2-tricarboxylate: Another related compound with slight structural differences.
Uniqueness
Triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate is unique due to the presence of both an acetamido group and a phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
52927-18-1 |
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Molecular Formula |
C19H25NO7 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
triethyl 1-acetamido-2-phenylethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C19H25NO7/c1-5-25-16(22)15(14-11-9-8-10-12-14)19(20-13(4)21,17(23)26-6-2)18(24)27-7-3/h8-12,15H,5-7H2,1-4H3,(H,20,21) |
InChI Key |
WEHAYUMZBRRVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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